molecular formula C13H26BN B7800743 N-Benzyl-N,N-diethylethanaminium tetrahydroborate

N-Benzyl-N,N-diethylethanaminium tetrahydroborate

Cat. No.: B7800743
M. Wt: 207.17 g/mol
InChI Key: HUUOUMWSARGLNU-UHFFFAOYSA-N
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Description

N-Benzyl-N,N-diethylethanaminium tetrahydroborate is a quaternary ammonium compound with the molecular formula C13H22N.BH4. It is commonly used in organic synthesis and various chemical reactions due to its unique properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzyl-N,N-diethylethanaminium tetrahydroborate can be synthesized through the reaction of N-benzyl-N,N-diethylethanaminium iodide with sodium borohydride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out in a suitable solvent, such as tetrahydrofuran (THF), at low temperatures to ensure the stability of the tetrahydroborate ion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N,N-diethylethanaminium tetrahydroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Reduction: Common reagents include carbonyl compounds such as aldehydes and ketones. The reaction is typically carried out in an inert solvent like THF at low temperatures.

    Substitution: Reagents include alkyl halides or other electrophiles.

Major Products Formed

Scientific Research Applications

N-Benzyl-N,N-diethylethanaminium tetrahydroborate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyl-N,N-diethylethanaminium tetrahydroborate involves the transfer of the tetrahydroborate ion to the target molecule. This transfer can result in the reduction of carbonyl compounds to alcohols or the substitution of the tetrahydroborate ion with another nucleophile. The molecular targets and pathways involved depend on the specific reaction and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-N,N-diethylethanaminium tetrahydroborate is unique due to its tetrahydroborate ion, which imparts reducing properties not found in similar quaternary ammonium compounds. This makes it particularly useful in organic synthesis and reduction reactions .

Properties

IUPAC Name

benzyl(triethyl)azanium;boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N.BH4/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;/h7-11H,4-6,12H2,1-3H3;1H4/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUOUMWSARGLNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[BH4-].CC[N+](CC)(CC)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26BN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85874-45-9
Record name Benzyltriethylammonium Borohydride
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